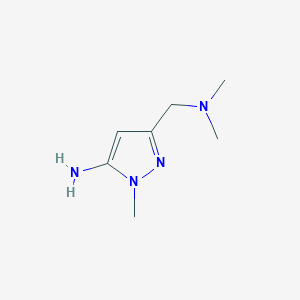

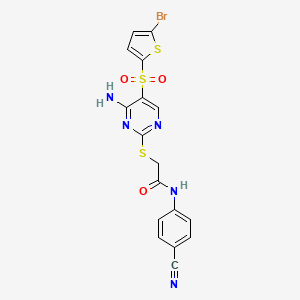

![molecular formula C19H17ClN2O3 B2645829 Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate CAS No. 443323-66-8](/img/structure/B2645829.png)

Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinoline, which is a nitrogen-containing heterocycle. Quinoline derivatives have been used in various fields due to their versatility and significant bioactivity . The compound has a methoxyphenyl group attached to the 4-position and a carboxylate group at the 3-position of the quinoline ring. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The compound contains a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . It also has a methoxyphenyl group and a carboxylate group attached to the quinoline ring. These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinoline derivatives are known to undergo a variety of reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the carboxylate group could influence the compound’s acidity, while the methoxyphenyl group could influence its reactivity .科学的研究の応用

Synthesis and Pharmaceutical Intermediates

Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate and its derivatives have garnered attention primarily for their roles in the synthesis of pharmaceutically active compounds. A study by Bänziger et al. (2000) highlights the practical and large-scale synthesis of related quinoline derivatives, emphasizing their significance as intermediates in pharmaceutical manufacturing Bänziger et al., 2000.

Antituberculosis Activity

The derivatives of quinoline carboxylate have been investigated for their antituberculosis properties. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated them for their in vitro antituberculosis activity. The study found that certain substituents significantly enhanced the antituberculosis efficacy of these compounds Jaso et al., 2005.

Optical and Electronic Applications

Quinoline derivatives have also been explored for their potential in optical and electronic applications. Zeyada et al. (2016) investigated the structural and optical properties of related quinoline derivatives thin films, indicating potential uses in photovoltaic and electronic devices Zeyada et al., 2016.

Antirheumatic Drug Development

Quinoline derivatives have been studied in the context of disease-modifying antirheumatic drugs (DMARDs). Baba et al. (1998) synthesized and evaluated the activity of metabolites of a specific quinoline derivative, highlighting its potential in antirheumatic drug development Baba et al., 1998.

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives were further studied by Zeyada et al. (2016), where they examined their applications in organic–inorganic photodiode fabrication Zeyada et al., 2016.

作用機序

The mechanism of action would depend on the specific biological activity of the compound. Quinoline derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity . The specific mechanism could involve interactions with various biological targets, influenced by the functional groups present on the quinoline ring.

将来の方向性

特性

IUPAC Name |

ethyl 6-chloro-4-(2-methoxyanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)14-11-21-15-9-8-12(20)10-13(15)18(14)22-16-6-4-5-7-17(16)24-2/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQBBUOTAAGJGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

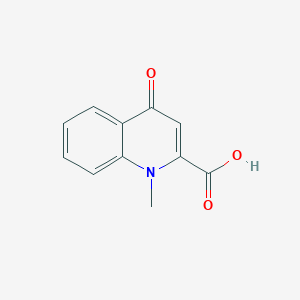

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)

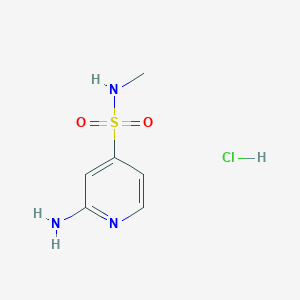

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

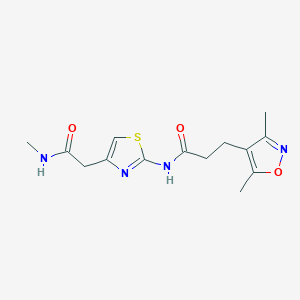

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)

![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)

![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)